N-[5-(2,4-dichlorophenyl)-1,3,4-thiadiazol-2-yl]-2-phenoxyacetamide
Description
Evolution of 1,3,4-Thiadiazole Research
The 1,3,4-thiadiazole scaffold has been a cornerstone of heterocyclic chemistry since its first description by Fischer in 1882. This five-membered aromatic ring, containing two nitrogen atoms and one sulfur atom, gained prominence due to its structural stability and bioisosteric versatility. Early 20th-century research focused on its role in sulfonamide antibiotics, which revolutionized antimicrobial therapy. By the mid-1900s, scientists recognized the nucleus’s ability to enhance lipophilicity and membrane permeability in drug candidates, leading to expanded investigations into its antitumor, antifungal, and anti-inflammatory applications. The molecular framework’s adaptability allowed systematic modifications, enabling researchers to fine-tune pharmacological properties while maintaining core aromaticity.
Discovery and Development Timeline
N-[5-(2,4-Dichlorophenyl)-1,3,4-thiadiazol-2-yl]-2-phenoxyacetamide emerged from iterative advancements in thiadiazole chemistry. Key milestones include:
- 2000s : Development of halogenated thiadiazole derivatives to improve antimicrobial potency.
- 2010s : Systematic exploration of phenoxyacetamide conjugates to enhance target binding affinity.
- 2020s : Optimization of synthetic routes using FeCl₃-mediated cyclization and selective N-acylation.
The compound’s design integrates three pharmacophoric elements:
Position within Heterocyclic Medicinal Chemistry
This derivative occupies a strategic niche in medicinal chemistry due to its dual functionality:
| Structural Feature | Role in Bioactivity |
|---|---|
| 1,3,4-Thiadiazole core | Enhances metabolic stability |
| 2,4-Dichlorophenyl group | Improves target binding specificity |
| Phenoxyacetamide moiety | Facilitates membrane penetration |
The sulfur atom in the thiadiazole ring enables π-π stacking with aromatic residues in enzymatic pockets, while the dichlorophenyl substituent induces conformational strain in target proteins. These features position the compound as a privileged scaffold for developing enzyme inhibitors and antimicrobial agents.
Research Significance and Current Landscape
Recent studies highlight three key research trajectories:
- Antimicrobial Resistance : Demonstrates efficacy against multidrug-resistant Candida spp. through ergosterol biosynthesis inhibition.
- Selective Targeting : Exhibits 12-fold higher affinity for fungal 14-α-sterol demethylase versus human homologs.
- Synthetic Accessibility : Achieves 78% yield via one-pot cyclization-acylation sequences.
Ongoing investigations focus on structural analogs to optimize pharmacokinetic profiles while retaining the core thiadiazole-phenoxyacetamide architecture. The compound’s ability to disrupt microbial biofilms without inducing cytotoxicity in mammalian cells positions it as a lead candidate for next-generation anti-infectives.
Table 1: Comparative Bioactivity of Thiadiazole Derivatives
| Compound Class | MIC Range (μg/mL) | Primary Target |
|---|---|---|
| Simple 1,3,4-thiadiazoles | 32–128 | Bacterial DNA gyrase |
| Dichlorophenyl analogs | 4–16 | Fungal cytochrome P450 |
| Phenoxyacetamide conjugates | 2–8 | Ergosterol biosynthesis |
Properties
IUPAC Name |
N-[5-(2,4-dichlorophenyl)-1,3,4-thiadiazol-2-yl]-2-phenoxyacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11Cl2N3O2S/c17-10-6-7-12(13(18)8-10)15-20-21-16(24-15)19-14(22)9-23-11-4-2-1-3-5-11/h1-8H,9H2,(H,19,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LYBBDBCJBOWEGY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OCC(=O)NC2=NN=C(S2)C3=C(C=C(C=C3)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11Cl2N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[5-(2,4-dichlorophenyl)-1,3,4-thiadiazol-2-yl]-2-phenoxyacetamide typically involves the following steps:
Formation of the Thiadiazole Ring: The thiadiazole ring is formed by the cyclization of appropriate precursors, such as hydrazine derivatives and carbon disulfide, under acidic or basic conditions.
Introduction of the Dichlorophenyl Group: The 2,4-dichlorophenyl group is introduced through a substitution reaction, often using 2,4-dichlorophenyl isocyanate or similar reagents.
Attachment of the Phenoxyacetamide Moiety: The final step involves the coupling of the thiadiazole derivative with phenoxyacetic acid or its derivatives under suitable conditions, such as using coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide).
Industrial Production Methods
Industrial production methods for this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability.
Chemical Reactions Analysis
Amide Bond Formation via Amidation Reaction
The synthesis of related thiadiazole derivatives (e.g., N-(5-Mercapto-1,3,4-thiadiazol-2-yl)-2-phenylacetamide) involves amide bond formation using EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (hydroxybenzotriazole) as coupling agents in acetonitrile solvent . This reaction proceeds under mild conditions (room temperature, 24 hours) to yield derivatives with varying substituents on the phenyl ring.
Reaction Conditions and Reagents
| Reaction Type | Reagents | Solvent | Conditions |
|---|---|---|---|
| Amidation (Amide Bond) | EDCI, HOBt | Acetonitrile | Room temperature |
The final products are purified via column chromatography and characterized by ¹H NMR, IR, and mass spectrometry .
Potential Oxidation and Reduction Pathways
While specific data for the target compound is limited, its structural features suggest susceptibility to oxidation and reduction reactions:
-
Thiadiazole ring oxidation : The sulfur atom in the thiadiazole core may react with oxidizing agents (e.g., hydrogen peroxide or KMnO₄), potentially forming sulfoxides or sulfones.
-
Reduction : The amide group could undergo reduction using agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄), though this would require further investigation.
Substitution Reactions
The 2,4-dichlorophenyl group and phenoxyacetamide moiety may participate in electrophilic aromatic substitution or nucleophilic displacement , depending on the reactivity of substituents. For example:
-
Dichlorophenyl group : Substitution at the para position could occur under acidic or basic conditions.
-
Phenoxyacetamide : The ester or amide linkage might undergo hydrolysis or transesterification.
Structural Reactivity Influencing Biological Activity
Research on similar thiadiazole derivatives highlights that substituent position and electronic effects critically influence reactivity. For instance:
Scientific Research Applications
Antimicrobial Activity
Numerous studies have highlighted the antimicrobial properties of compounds containing the 1,3,4-thiadiazole moiety. Specifically, derivatives of N-[5-(2,4-dichlorophenyl)-1,3,4-thiadiazol-2-yl]-2-phenoxyacetamide have shown significant activity against various bacterial and fungal strains.
Bacterial Inhibition
Research indicates that derivatives with halogen substituents exhibit enhanced antibacterial activity. For instance:
- Gram-positive bacteria: Compounds with chlorinated phenyl groups demonstrated potent inhibition against Staphylococcus aureus and Bacillus cereus.
- Gram-negative bacteria: Some derivatives showed effectiveness against Escherichia coli and Pseudomonas aeruginosa, with Minimum Inhibitory Concentration (MIC) values ranging from 25 to 50 μg/mL .
Antifungal Properties
The antifungal efficacy of these compounds has also been evaluated. Studies revealed:
- Significant activity against Candida albicans and Aspergillus niger, with MIC values comparable to established antifungal agents such as fluconazole .
- The presence of oxygenated substituents on the phenyl ring was correlated with increased antifungal activity .
Anti-inflammatory Applications
The anti-inflammatory properties of thiadiazole derivatives have been explored in various contexts. These compounds can inhibit the production of pro-inflammatory cytokines and enzymes involved in inflammatory responses.
Therapeutic Potential
The diverse biological activities exhibited by this compound suggest potential therapeutic applications in medicine.
Drug Development
Given its antimicrobial and anti-inflammatory properties, this compound may serve as a lead compound for the development of new pharmaceuticals targeting infections and inflammatory diseases.
Data Table: Summary of Biological Activities
Mechanism of Action
The mechanism of action of N-[5-(2,4-dichlorophenyl)-1,3,4-thiadiazol-2-yl]-2-phenoxyacetamide involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to the disruption of cellular processes. The exact molecular targets and pathways can vary depending on the specific application and biological context.
Comparison with Similar Compounds
Comparison with Structural and Functional Analogues
Core Heterocycle Variations
The 1,3,4-thiadiazole core distinguishes the target compound from analogues with oxadiazole or imidazole cores. For example:
- Oxadiazole Derivatives: N-{[5-(2,4-Dichlorophenyl)-1,3,4-oxadiazol-2-yl]methyl}amine derivatives (e.g., compound 5a-h in ) exhibit anticancer activity (IC₅₀ = 2.46 μg/mL against liver cancer).
- Thiazole Derivatives: N-[4-(2-Chlorophenyl)-1,3-thiazol-2-yl]-2-morpholinoacetamide () shows structural similarity but replaces thiadiazole with thiazole, which may reduce metabolic stability due to fewer electronegative atoms .
Table 1: Core Heterocycle Comparisons
Substituent Effects on the Aromatic Ring
The 2,4-dichlorophenyl group is critical for bioactivity. Comparisons with other aryl substituents include:
- Furyl Substituents : SA03 (), a 5-furyl-1,3,4-thiadiazole, shows strong α-amylase inhibition (docking score = -9.2 kcal/mol) due to hydrogen bonding from the electron-rich furan ring. The target compound’s 2,4-dichlorophenyl group may favor hydrophobic interactions over hydrogen bonding .
- 4-Methoxybenzylsulfanyl Groups : Compounds like N-(3,4-dichlorophenyl)-2-({5-[(4-methoxybenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)acetamide () exhibit enhanced solubility from methoxy groups but reduced lipophilicity compared to the dichlorophenyl group .
Table 2: Substituent Impact on Activity
| Substituent | Compound Example | Key Property | Reference |
|---|---|---|---|
| 2,4-Dichlorophenyl | Target Compound | High lipophilicity | |
| Furan-2-yl | SA03 () | Strong H-bonding | |
| 4-Methoxybenzylsulfanyl | compound | Improved solubility |
Acetamide Side Chain Modifications
The phenoxyacetamide side chain differentiates the target compound from analogues with sulfanyl or alkyl groups:
- Sulfanyl Derivatives: 2-({5-[(4-Chlorobenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)-N-(2,4-dimethylphenyl)acetamide () uses dual sulfanyl groups for disulfide bridge formation, enhancing oxidative stress-related activity. The target compound’s phenoxy group lacks this redox activity but may improve membrane permeability .
- Benzamide Analogues: 2-Bromo-N-[5-(2,4-dichlorophenyl)-1,3,4-thiadiazol-2-yl]benzamide () replaces phenoxy with bromobenzamide, increasing molecular weight (MW = 444.7 vs.
Biological Activity
N-[5-(2,4-dichlorophenyl)-1,3,4-thiadiazol-2-yl]-2-phenoxyacetamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, particularly its anticancer potential and mechanisms of action, supported by relevant data and case studies.
- Molecular Formula : C12H11Cl2N3OS
- Molecular Weight : 316.206 g/mol
- CAS Number : Not specified in the sources but related compounds are noted.
The biological activity of this compound primarily involves its interaction with cellular pathways that regulate cancer cell proliferation and apoptosis. The thiadiazole ring structure is crucial for its anticancer properties, as it facilitates binding to specific molecular targets within cancer cells.
Anticancer Activity
Research has demonstrated that various thiadiazole derivatives exhibit significant cytotoxic effects against a range of cancer cell lines. The following table summarizes the anticancer activities related to compounds similar to this compound:
Case Studies
- Cytotoxic Properties : A study reviewed the cytotoxic properties of various thiadiazole derivatives and highlighted that compounds with a 5-(dichlorophenyl) substitution showed promising activity against multiple human cancer cell lines including lung and skin cancers. The study indicated that these compounds could inhibit cell growth significantly with IC50 values ranging from 0.794 µM to 23.6 µM depending on the specific derivative and cell line tested .
- Structure-Activity Relationship (SAR) : The SAR studies emphasize that the presence and position of substituents on the thiadiazole ring are critical for enhancing anticancer activity. For instance, compounds with electron-withdrawing groups at specific positions exhibited improved potency against breast and colon cancer cells .
- In Vivo Studies : Preliminary in vivo studies have suggested that certain derivatives of thiadiazoles can reduce tumor size in animal models without significant toxicity to normal cells. This selectivity is crucial for developing therapeutic agents with fewer side effects .
Q & A
Basic Research Questions
Q. What are the optimized synthesis protocols for N-[5-(2,4-dichlorophenyl)-1,3,4-thiadiazol-2-yl]-2-phenoxyacetamide?
- Methodology : Synthesis typically involves multi-step reactions, starting with the formation of the thiadiazole core. Key steps include cyclization of thiosemicarbazide derivatives with POCl₃ under reflux (90°C, 3 hours) and subsequent acylation using chloroacetyl chloride or phenoxyacetic acid derivatives. Solvents like ethanol, acetone, or DMF are critical for yield optimization, with pH adjustments (e.g., ammonia to pH 8–9) for precipitation . Reaction purity is monitored via TLC, and intermediates are characterized by NMR and mass spectrometry .
Q. Which analytical techniques are essential for characterizing this compound?
- Methodology : Nuclear Magnetic Resonance (¹H/¹³C NMR) confirms proton and carbon environments, particularly distinguishing thiadiazole ring protons (δ 8.1–8.3 ppm) and aromatic substituents. Mass spectrometry (ESI-TOF) validates molecular weight (e.g., ~315–415 g/mol range). FTIR identifies functional groups like amide C=O (~1650 cm⁻¹) and thiadiazole C-S-C stretching (~680 cm⁻¹). Purity is assessed via HPLC with UV detection at 254 nm .
Q. What preliminary biological activities have been reported?
- Methodology : In vitro screens against cancer cell lines (e.g., MCF-7, HeLa) show IC₅₀ values <50 µM, suggesting apoptosis induction via caspase-3 activation. Anti-inflammatory activity is measured via TNF-α/IL-6 suppression in LPS-stimulated macrophages. Antimicrobial assays (MIC <25 µg/mL against S. aureus) use broth microdilution methods .
Advanced Research Questions
Q. How do structural modifications influence bioactivity in this thiadiazole series?
- Methodology : Structure-Activity Relationship (SAR) studies reveal:
- Electron-withdrawing groups (e.g., 2,4-dichlorophenyl) enhance anticancer potency by improving target binding (e.g., tubulin inhibition).
- Phenoxyacetamide side chains increase solubility, reducing cytotoxicity in non-target cells.
- Substituting thiadiazole sulfur with oxygen (oxadiazole) decreases activity, highlighting the role of sulfur in redox modulation .
Q. What mechanistic insights exist for its interaction with biological targets?
- Methodology : Molecular docking and MD simulations suggest binding to COX-2 (anti-inflammatory) and EGFR kinase (anticancer). Competitive ELISA assays confirm displacement of reference ligands (e.g., celecoxib for COX-2). In vivo xenograft models show tumor volume reduction (40–60%) with daily oral dosing (10 mg/kg), validated by immunohistochemistry for apoptosis markers .
Q. How can contradictory data in biological assays be resolved?
- Methodology : Discrepancies in IC₅₀ values (e.g., 10–50 µM across studies) arise from assay conditions:
- Solubility : Use of DMSO (>0.1% v/v) may artifactually inhibit cells. Alternative solvents (e.g., PEG-400) improve consistency.
- Cell line variability : Genetic drift in HeLa vs. MCF-7 affects drug uptake. Standardize cell authentication (STR profiling).
- Endpoint metrics : Compare ATP-based viability (CellTiter-Glo) vs. apoptosis (Annexin V) for mechanistic clarity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
